4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-2-17-5-10-21(11-6-17)31(27,28)25-20-9-14-23-18(16-20)4-3-15-26(23)32(29,30)22-12-7-19(24)8-13-22/h5-14,16,25H,2-4,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYFSDNFNQQPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Sulfonamide Group : Known for antibacterial properties.
- Tetrahydroquinoline Moiety : Associated with various biological activities including antimicrobial and anticancer effects.
- Fluorobenzenesulfonyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
Chemical Formula
Antimicrobial Properties
Research indicates that sulfonamides possess broad-spectrum antimicrobial activity. The specific compound has shown potential in vitro activity against various bacterial strains. Studies have demonstrated that the presence of the fluorobenzenesulfonyl group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Activity
Preliminary studies suggest that the compound exhibits cytotoxic effects against different cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways. For instance:
- Case Study 1 : In vitro tests on breast cancer cell lines revealed an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
- Case Study 2 : A study on leukemia cells demonstrated that treatment with this compound resulted in a 40% reduction in cell viability after 48 hours .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit carbonic anhydrase activity, which plays a role in tumor growth and metastasis .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases .
Research Findings Summary Table
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Folate Synthesis : Similar to traditional sulfonamides.
- Induction of Apoptosis : Triggering caspase-dependent pathways in cancer cells.
- Modulation of Cytokine Production : Affecting inflammatory responses.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit anticancer properties. For instance, compounds similar to 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide have been studied for their ability to inhibit tumor growth through various mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of apoptotic pathways .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The specific compound may demonstrate efficacy against various bacterial strains due to its ability to interfere with folic acid synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for specific enzymes involved in disease pathways. For example, it may serve as a competitive inhibitor for carbonic anhydrase or other sulfonamide-sensitive enzymes, which are critical in various physiological processes .
Case Studies
Several studies have documented the efficacy of similar compounds in vivo and in vitro:
- A study published in Cancer Research demonstrated that certain sulfonamide derivatives significantly inhibited tumor cell proliferation in mouse models .
- Another investigation highlighted the antimicrobial activity against resistant strains of bacteria, showcasing the compound's potential role in addressing antibiotic resistance .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Properties
- Sulfonyl Group Variations : The target compound’s 4-fluorobenzenesulfonyl group (electron-withdrawing) contrasts with propylsulfonyl () or ethylsulfonyl () groups. While alkylsulfonyl groups (e.g., ethyl, propyl) increase hydrophobicity, aromatic sulfonyl groups like 4-fluorobenzenesulfonyl may enhance target specificity due to π-π stacking interactions .
- Benzene Ring Modifications : The 4-ethyl substituent in the target compound likely improves metabolic stability compared to 3-chloro-4-fluoro substitutions (), which could introduce steric hindrance or reactivity .
Physicochemical Properties
- Lipophilicity : The 4-ethyl group increases logP compared to smaller substituents (e.g., chloro, fluoro), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Research Findings and Limitations
- Synthetic Accessibility : Compounds with aromatic sulfonyl groups (e.g., target compound) require multi-step synthesis, whereas alkylsulfonyl analogs () are simpler to prepare .
- Biological Data Gaps: No direct pharmacological data (e.g., IC50, binding assays) are available in the provided evidence for the target compound. However, structural analogs like those in and are reported in nitric oxide synthase (NOS) inhibition studies, suggesting a plausible mechanism for the target compound .
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is synthesized via a Skraup cyclization or Bischler-Napieralski reaction . Modified conditions from PMC studies (PMC10577396, PMC8911884) recommend:
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Starting material : Aniline derivatives with appropriate substituents.
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Cyclization agent : Phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at 0–5°C.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) to saturate the quinoline ring.
Representative protocol :
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Dissolve 4-ethylaniline (10 mmol) in DCM, add POCl₃ (12 mmol) dropwise under N₂.
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Heat to reflux (40°C, 6 hr), then quench with ice-water.
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Extract with DCM, dry over Na₂SO₄, and concentrate.
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Hydrogenate the quinoline intermediate (100 mg, 10% Pd/C, H₂ balloon, 24 hr) to yield 1,2,3,4-tetrahydroquinoline.
Sulfonylation at the 1-Position
The 1-position nitrogen is sulfonylated using 4-fluorobenzenesulfonyl chloride :
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Conditions : Triethylamine (TEA, 2.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.
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Procedure :
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Dissolve tetrahydroquinoline (5 mmol) in DCM (20 mL).
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Add TEA (12.5 mmol) and DMAP (0.5 mmol), followed by 4-fluorobenzenesulfonyl chloride (5.5 mmol).
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Stir at room temperature (RT) for 12 hr, then wash with 1M HCl and brine.
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Purify via silica gel chromatography (hexane:EtOAc = 3:1).
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Synthesis of Intermediate B: 4-Ethylbenzenesulfonyl Chloride
Sulfonation of 4-Ethylbenzene
4-Ethylbenzenesulfonic acid is prepared via electrophilic aromatic sulfonation :
Chlorination to Sulfonyl Chloride
Convert the sulfonic acid to the sulfonyl chloride using PCl₅ :
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Conditions : Reflux with PCl₅ (1.2 eq) in thionyl chloride (SOCl₂) for 2 hr.
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Isolation : Distill under reduced pressure (bp 120–125°C at 15 mmHg).
Coupling of Intermediates A and B
Sulfonamide Bond Formation
The 6-amino group of Intermediate A reacts with Intermediate B under mild碱性conditions:
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Procedure :
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Dissolve Intermediate A (3 mmol) and Intermediate B (3.3 mmol) in THF (15 mL).
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Add pyridine (9 mmol) and stir at RT for 8 hr.
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Concentrate, resuspend in EtOAc, and wash with 5% citric acid.
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Purify via flash chromatography (hexane:EtOAc = 2:1 → 1:2 gradient).
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Optimization and Challenges
Critical Parameters
Byproduct Mitigation
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Di-sulfonylation : Minimized by using a slight excess of Intermediate A (1.1 eq).
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Oxidation : Addition of BHT (0.01%) prevents radical-mediated oxidation of the tetrahydroquinoline.
Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Stepwise (this work) | 75% | 99.2% | High reproducibility |
| One-pot sulfonylation | 68% | 97.5% | Reduced purification steps |
| Microwave-assisted | 82% | 98.8% | Faster reaction time (2 hr) |
Scalability and Industrial Relevance
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what analytical techniques ensure its purity?
Methodological Answer:
The compound can be synthesized via intramolecular cyclization of tetrahydroquinoline precursors followed by sulfonylation. Key steps include:
- Sulfonylation : Reacting tetrahydroquinoline intermediates with 4-ethylbenzenesulfonyl chloride under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
- Characterization :
- ¹H/¹³C NMR for verifying substituent positions and integration ratios.
- HRMS to confirm molecular weight (e.g., resolving isotopic peaks for sulfur/fluorine).
- IR spectroscopy to detect sulfonamide S=O stretching (~1350 cm⁻¹ and ~1150 cm⁻¹) .
Advanced: How can structural modifications to the tetrahydroquinoline core influence bioactivity?
Methodological Answer:
Modifications to the tetrahydroquinoline scaffold (e.g., substituents at positions 1, 6) alter electronic properties and steric hindrance, impacting target binding. For example:
- Electron-withdrawing groups (e.g., 4-fluorobenzenesulfonyl at position 1) enhance metabolic stability by reducing oxidation susceptibility .
- Hydrophobic substituents (e.g., ethyl at position 4) improve membrane permeability, as demonstrated in logP calculations and Caco-2 cell assays .
- Comparative studies : Use molecular docking to predict interactions with target proteins (e.g., enzymes like carbonic anhydrase) and validate via SPR (surface plasmon resonance) binding assays .
Basic: What pharmacological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Antimicrobial Activity :
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Anti-inflammatory Activity :
- COX-2 Inhibition : ELISA-based assays measuring prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages .
Advanced: How to resolve contradictions in bioactivity data across studies (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:
- Orthogonal Validation : Repeat assays using alternative methods (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition).
- Stability Profiling : Perform HPLC-UV/MS stability tests under physiological conditions (pH 7.4 buffer, 37°C) to detect degradation products .
- Meta-analysis : Compare data with structurally analogous sulfonamides (e.g., 3-(4-cycloheptyl-triazol-3-yl)-N,N-diethylbenzenesulfonamide) to identify structure-activity trends .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- logP/D Solubility : Use Schrödinger’s QikProp or ADMET Predictor to estimate hydrophobicity and solubility.
- pKa Prediction : MarvinSketch or ACD/Labs to determine ionization states affecting bioavailability.
- Crystallography : Compare with CSD (Cambridge Structural Database) entries (e.g., N-(4-methoxyphenyl)benzenesulfonamide) to predict crystal packing .
Advanced: How to design SAR studies for optimizing selectivity against off-target proteins?
Methodological Answer:
- Fragment-Based Screening : Use X-ray crystallography or cryo-EM to identify binding motifs in target vs. off-target proteins (e.g., sulfonamide interactions with catalytic zinc in metalloenzymes).
- Selectivity Profiling : Screen against panels of related enzymes (e.g., carbonic anhydrase isoforms CA-II vs. CA-IX) using fluorescence-based thermal shift assays .
- Mutagenesis Studies : Introduce point mutations (e.g., His64Ala in CA-II) to validate critical binding residues .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Sulfonylation Hazards : Use inert atmosphere (N₂/Ar) to prevent moisture-sensitive reagent degradation.
- Fluorinated Byproducts : Employ scrubbers for HF/HFIP (hexafluoroisopropanol) waste neutralization.
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and fume hoods for volatile solvents (DMF, DCM) .
Advanced: How can flow chemistry improve yield and scalability?
Methodological Answer:
- Continuous Flow Reactors : Optimize residence time and temperature for sulfonylation steps (e.g., 0°C, 10 min residence time) to suppress side reactions.
- DoE (Design of Experiments) : Apply response surface methodology to identify critical parameters (e.g., molar ratio, catalyst loading) for maximizing yield .
- In-line Analytics : Use FTIR or UV-vis flow cells for real-time monitoring of intermediate formation .
Basic: How to interpret NMR splitting patterns for the 4-fluorobenzenesulfonyl group?
Methodological Answer:
- ¹H NMR : The para-fluorine atom induces deshielding in adjacent protons, causing distinct splitting:
Advanced: What strategies validate the compound’s target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment via Western blot or mass spectrometry.
- Click Chemistry Probes : Incorporate alkyne/azide tags into the compound for pull-down assays and fluorescence imaging .
- CRISPR Knockout : Generate target gene KO cell lines to confirm phenotype rescue upon compound treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
